H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
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Overview
Description
The compound H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 is a synthetic peptide composed of a sequence of amino acids This peptide is notable for its inclusion of both D- and L-forms of amino acids, which can influence its biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS with automated synthesizers to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine or histidine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction would yield free thiols.
Scientific Research Applications
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The peptide’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Ser-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
- H-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
- H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-OH
Uniqueness
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: is unique due to its specific sequence and the inclusion of both D- and L-forms of amino acids. This configuration can influence its stability, biological activity, and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C34H54N12O7 |
---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide |
InChI |
InChI=1S/C34H54N12O7/c1-18(2)27(32(52)43-24(29(35)49)14-21-15-39-17-41-21)46-31(51)25(13-20-8-10-22(47)11-9-20)44-33(53)28(19(3)4)45-30(50)23(42-26(48)16-38-5)7-6-12-40-34(36)37/h8-11,15,17-19,23-25,27-28,38,47H,6-7,12-14,16H2,1-5H3,(H2,35,49)(H,39,41)(H,42,48)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H4,36,37,40) |
InChI Key |
JZYGWEQFALQYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
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